molecular formula C12H9NO B1590287 5H-[1]benzopyrano[2,3-b]pyridine CAS No. 261-27-8

5H-[1]benzopyrano[2,3-b]pyridine

Cat. No.: B1590287
CAS No.: 261-27-8
M. Wt: 183.21 g/mol
InChI Key: MXIYRNSRKGMBLQ-UHFFFAOYSA-N
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Description

5H-1benzopyrano[2,3-b]pyridine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by a fused ring system consisting of a benzopyran and a pyridine moiety. The unique structural features of 5H-1benzopyrano[2,3-b]pyridine contribute to its diverse biological activities and potential therapeutic applications.

Chemical Reactions Analysis

Types of Reactions

5H-1benzopyrano[2,3-b]pyridine undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce functional groups such as carbonyl or hydroxyl groups.

    Reduction: Reduction reactions can convert carbonyl groups to alcohols or amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the aromatic ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or halides. Reaction conditions vary depending on the desired transformation but often involve solvents like ethanol or dimethylformamide and temperatures ranging from room temperature to reflux .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can produce a variety of substituted benzopyrano[2,3-b]pyridine derivatives .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Compounds similar to 5H-1benzopyrano[2,3-b]pyridine include:

  • 5-oxo-5H-1benzopyrano[2,3-b]pyridine-3-carboxylic acids
  • 2-amino-4-oxo-4H-1-benzopyran-3-carboxaldehydes
  • 1,2,3,4-tetrahydro-5H-benzopyrano[3,4]pyridine-5-one

Uniqueness

What sets 5H-1benzopyrano[2,3-b]pyridine apart from similar compounds is its unique fused ring system, which imparts distinct chemical and biological properties. This structural feature allows for diverse functionalization and enhances its potential as a versatile scaffold in drug discovery and development .

Properties

IUPAC Name

5H-chromeno[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO/c1-2-6-11-9(4-1)8-10-5-3-7-13-12(10)14-11/h1-7H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXIYRNSRKGMBLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(N=CC=C2)OC3=CC=CC=C31
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50483581
Record name 5H-[1]benzopyrano[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50483581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

261-27-8
Record name 5H-[1]benzopyrano[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50483581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 10 g of 5-hydroxy-5H-[1]benzopyrano[2,3-b]pyridine, 100 ml of isopropyl alcohol and 10 ml of 20% hydrochloric acid in isopropyl alcohol is refluxed for 3 hours. The reaction mixture is allowed to stand overnight, and then the isopropyl alcohol is removed by distillation under reduced pressure. An aqueous potassium carbonate solution is added to the residue, and the mixture is extracted with chloroform. The chloroform layer is dried, and the chloroform is distilled off. The residue is recrystallized from isopropyl ether or carbon tetrachloride to give 7.5 g of 5H-[1]benzopyrano[2,3-b]pyridine as white crystals melting at 87°-88°C.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

5H-[1]benzopyrano[2,3-b]pyridine
5H-[1]benzopyrano[2,3-b]pyridine
Reactant of Route 3
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Reactant of Route 4
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5H-[1]benzopyrano[2,3-b]pyridine
Reactant of Route 6
5H-[1]benzopyrano[2,3-b]pyridine

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